molecular formula C18H20N4O3S B1293615 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol CAS No. 6373-93-9

2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol

Cat. No.: B1293615
CAS No.: 6373-93-9
M. Wt: 372.4 g/mol
InChI Key: SJZTZHPYEJPQME-UHFFFAOYSA-N
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Description

2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, also known as Disperse Red 58 (CAS 6373-93-9; EINECS 228-923-6), is a heterocyclic azo dye characterized by a benzothiazole core substituted with a methoxy group at the 6-position, linked via an azo bond to a phenyl ring bearing bisethanolamine groups. This structure confers solubility in polar solvents and affinity for hydrophobic fibers like polyester . Its synthesis typically involves diazotization of 6-methoxy-2-aminobenzothiazole followed by coupling with a bisethanol-substituted aniline derivative, analogous to methods described for related azo-azomethine dyes .

Key properties include:

  • Molecular Formula: C₁₈H₂₀N₄O₃S
  • Molecular Weight: 372.13 g/mol
  • Functional Groups: Azo (-N=N-), benzothiazole, methoxy (-OCH₃), and bisethanolamine (-N(CH₂CH₂OH)₂) .

Biological Activity

2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, commonly referred to as Disperse Red 58, is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol
  • CAS Number : 6373-93-9

The compound features a benzothiazole moiety linked through an azo group to a phenyl ring and bis(ethanol) functionalities, contributing to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. A notable study evaluated the cytotoxic effects of synthesized benzothiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that many of these derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range:

CompoundCell LineIC50 (µM)
5A5496.26 ± 0.33
6HCC8276.48 ± 0.11
9NCI-H35820.46 ± 8.63

These findings suggest that the structural features of benzothiazole derivatives play a crucial role in their biological activity, particularly in inhibiting tumor growth .

The proposed mechanism for the antitumor activity of these compounds involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction leads to the disruption of cellular processes essential for cancer cell proliferation. Specifically, studies have shown that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may alter the expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens. A study employing broth microdilution methods assessed its activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated promising antibacterial effects, particularly against S. aureus, highlighting the potential of benzothiazole derivatives as antimicrobial agents .

Case Studies

  • Anticancer Efficacy : In a comprehensive study involving multiple benzothiazole derivatives, researchers found that those with specific substitutions exhibited enhanced cytotoxicity against lung adenocarcinoma cells. The study utilized both 2D and 3D cell culture models to assess the effectiveness of these compounds in mimicking in vivo conditions .
  • Mechanistic Insights : Another investigation focused on elucidating the binding interactions between benzothiazole derivatives and DNA using spectroscopic techniques. The findings revealed that the presence of specific functional groups significantly influenced binding affinity and selectivity towards DNA .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves coupling 6-methoxybenzothiazol-2-amine with a diazonium salt derived from 4-aminophenol, followed by imine formation with diethanolamine. Key steps include:

  • Diazotization of 4-aminophenol under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt .
  • Azo coupling with 6-methoxybenzothiazol-2-amine in alkaline ethanol to yield the intermediate azo compound .
  • Condensation with diethanolamine via reflux in ethanol, using glacial acetic acid as a catalyst .
  • Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1), and adjust pH to 8–9 during coupling to minimize side products. Purification via recrystallization (methanol/water) improves yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • Elemental analysis (C, H, N, S) to confirm stoichiometry (expected %C: 58.0, %H: 5.4, %N: 15.1, %S: 8.6) .
  • FT-IR spectroscopy : Key peaks include N-H stretch (~3400 cm⁻¹), azo group (N=N, ~1600 cm⁻¹), and C-O from methoxy (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Look for imine proton (δ 3.6–3.8 ppm, -N-CH₂-CH₂-OH) and methoxy singlet (δ 3.9 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

  • Methodology :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO-LUMO gap) and assess reactivity .
  • Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., DNA or enzymes), leveraging the azo group’s π-stacking potential .
  • Challenges : Address discrepancies between computed and experimental UV-Vis spectra by refining solvation models (e.g., COSMO-RS) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts or IR peaks) be resolved for this compound?

  • Methodology :

  • Variable-temperature NMR : Resolve broadening from dynamic processes (e.g., tautomerism in azo-imine linkages) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., diethanolamine protons) and confirm conjugation patterns .
  • Comparative analysis : Cross-reference with structurally analogous azo-benzothiazoles (e.g., CI 11152 in ) to identify expected deviations .

Q. What strategies mitigate solubility challenges in aqueous or polar solvent systems?

  • Methodology :

  • Co-solvent systems : Use ethanol/water (70:30) with 1% DMSO to enhance solubility for biological assays .
  • Derivatization : Introduce sulfonate groups (e.g., via sulfonation of the benzothiazole ring) to improve hydrophilicity, though this alters electronic properties .
  • Micellar encapsulation : Employ nonionic surfactants (e.g., Tween-80) to stabilize the compound in aqueous media .

Q. How does the methoxy group influence the compound’s photophysical and biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with -OCH₃ replaced by -Cl or -NO₂ and compare:
  • UV-Vis absorption : Methoxy red-shifts λmax due to electron-donating effects .
  • Antimicrobial assays : Methoxy may enhance membrane permeability vs. nitro analogs ( ) .
  • TD-DFT simulations : Correlate substituent effects with excited-state behavior .

Comparison with Similar Compounds

Structural Analogs in the Azo-Benzothiazole Family

Table 1: Comparative Analysis of Key Azo-Benzothiazole Dyes

Compound Name CAS No. Molecular Formula Substituents Key Applications
Disperse Red 58 (Target) 6373-93-9 C₁₈H₂₀N₄O₃S 6-OCH₃, bisethanolamine Textile dyeing
Disperse Brown 1 23355-64-8 C₁₆H₁₅Cl₃N₄O₄ 3-Cl, 4-(2,6-dichloro-4-NO₂) Hair dyes
2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol 2734-52-3 C₁₆H₁₈N₄O₄ 4-NO₂, bisethanolamine Research intermediate

Structural and Functional Differences :

  • Electron Effects: The methoxy group in Disperse Red 58 acts as an electron donor, inducing a bathochromic shift in UV-Vis absorption (~550 nm) compared to nitro-substituted analogs like Disperse Brown 1 (λₘₐₓ ~480 nm) .
  • Solubility: Bisethanolamine groups enhance aqueous solubility relative to chloro/nitro derivatives, facilitating dispersion in dye baths .
  • Thermal Stability : Benzothiazole rings (as in Disperse Red 58) exhibit higher thermal stability (>250°C) compared to oxazole-based analogs (e.g., Ditazole derivatives in ), which degrade near 200°C .

Application-Specific Performance

Table 2: Dyeing Performance Metrics

Property Disperse Red 58 Disperse Brown 1 4-Nitrophenyl Analog (CAS 2734-52-3)
Color Fastness (Wash) Excellent Moderate Poor
Lightfastness (ISO 105) Grade 6-7 Grade 4 Grade 3
Sublimation Resistance >200°C ~180°C <150°C

Notes:

  • Disperse Red 58’s superior lightfastness stems from the benzothiazole ring’s UV stability, whereas nitro groups in Disperse Brown 1 promote photodegradation .
  • The methoxy group reduces aggregation in polyester fibers, enhancing color uniformity compared to bulkier chloro substituents .

Regulatory and Environmental Considerations

  • Toxicity: Azo dyes releasing aromatic amines (e.g., benzidine) are restricted under REACH.
  • Regulatory Status : Listed in the EU Cosmetic Ingredient Inventory () but requires compliance with textile industry regulations for aromatic amines (<30 ppm) .

Preparation Methods

Preparation Methods

The synthesis of 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol can be approached through several key steps involving the preparation of intermediates and subsequent coupling reactions.

Synthesis of 6-Methoxybenzothiazole

The first step involves the synthesis of 6-methoxybenzothiazole, which serves as a critical precursor. The general procedure for synthesizing this compound follows:

  • Starting Materials :

    • Benzothiazole
    • Methanol
    • Sodium hydroxide (NaOH)
  • Procedure :

    • Benzothiazole is reacted with methanol in the presence of sodium hydroxide under reflux conditions.
    • The reaction leads to the formation of 6-methoxybenzothiazole after purification through recrystallization.
  • Yield : Approximately 70-80% yield can be expected from this reaction based on literature reports.

Preparation of Azo Compound

Once 6-methoxybenzothiazole is obtained, it can be used to synthesize the azo compound through diazotization and coupling:

  • Diazotization :

    • A solution of sodium nitrite (NaNO₂) is prepared in water.
    • This solution is added dropwise to a cold solution of an amine derivative (e.g., p-amino phenol), maintaining low temperatures to avoid decomposition.
  • Coupling Reaction :

    • The diazonium salt formed is then coupled with 6-methoxybenzothiazole.
    • The reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C).
  • Yield and Purification :

    • The crude product can be filtered and purified by recrystallization from ethanol, yielding the desired azo compound with good purity.

Formation of Bisethanol Linkage

The final step involves creating the bisethanol structure:

  • Reagents :

    • The azo compound synthesized above
    • Ethylene glycol or a similar diol
  • Procedure :

    • The azo compound is reacted with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid).
    • This reaction facilitates the formation of the bisethanol linkage via nucleophilic attack.
  • Final Product :

    • The final compound, this compound, can be isolated through standard extraction and purification techniques.

Summary of Yields and Conditions

Step Reaction Type Key Reagents Yield (%) Conditions
Synthesis of 6-Methoxybenzothiazole Alkylation Benzothiazole, Methanol, NaOH 70-80 Reflux
Diazotization Nucleophilic Substitution NaNO₂, Amine Derivative Variable Cold conditions (0-5°C)
Coupling Electrophilic Aromatic Substitution Azo Compound, 6-Methoxybenzothiazole High Acidic medium
Formation of Bisethanol Linkage Condensation Azo Compound, Ethylene Glycol High Acid-catalyzed

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-15-6-7-16-17(12-15)26-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZTZHPYEJPQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317071
Record name Disperse Red 58
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-93-9
Record name Disperse Red 58
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Record name 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol
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Record name Disperse Red 58
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Record name 2,2'-[[4-[(6-methoxybenzothiazol-2-yl)azo]phenyl]imino]bisethanol
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